2,4-dichloro-6-methanesulfonylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-methanesulfonylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methanesulfonyl group at position 6. It is widely used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2,4,6-trichloropyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methanesulfonylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-6-methanesulfonylpyrimidine or 2,4-dimethoxy-6-methanesulfonylpyrimidine can be formed.
Oxidation Products: Sulfone derivatives like 2,4-dichloro-6-methanesulfonylsulfone.
Reduction Products: Sulfide derivatives like 2,4-dichloro-6-methanesulfide.
Scientific Research Applications
2,4-Dichloro-6-methanesulfonylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-methanesulfonylpyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis . The methanesulfonyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methanesulfonyl group.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6.
2,4-Dichloro-6-aminopyrimidine: Contains an amino group at position 6 instead of a methanesulfonyl group.
Uniqueness: 2,4-Dichloro-6-methanesulfonylpyrimidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1048389-45-2 |
---|---|
Molecular Formula |
C5H4Cl2N2O2S |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.